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1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea

Structure-Activity Relationship trans-Translation Inhibition Oxadiazole Pharmacophore

This compound is a structurally distinct N-allyl urea oxadiazole, unlike the KKL series. Its 3-(methylthio)phenyl substitution and N-allyl urea moiety provide a complementary chemotype to KKL-35 for target identification studies, especially to resolve the mechanism paradox reported by Tresse et al. (2019). With documented activity against Legionella pneumophila, it serves as a lead scaffold for Legionnaires' disease drug discovery. Procure to build a focused library for composition-of-matter patents, leveraging the established in vitro trans-translation inhibition assay for SAR profiling.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34
CAS No. 1226445-17-5
Cat. No. B2558201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
CAS1226445-17-5
Molecular FormulaC13H14N4O2S
Molecular Weight290.34
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC=C
InChIInChI=1S/C13H14N4O2S/c1-3-7-14-12(18)15-13-17-16-11(19-13)9-5-4-6-10(8-9)20-2/h3-6,8H,1,7H2,2H3,(H2,14,15,17,18)
InChIKeyYQSZQBJMJMNBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea (CAS 1226445-17-5): A Structurally Distinct trans-Translation Probe for Antimicrobial Research


1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea (CAS 1226445-17-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds, characterized by a unique N-allyl urea side chain and a 3-(methylthio)phenyl substituent [1]. It belongs to a family of compounds initially explored as inhibitors of bacterial trans-translation, a ribosome rescue pathway essential for viability and virulence in many pathogens but absent in eukaryotes, making it a target of interest for novel antibiotic development [2]. This specific compound was first reported by the Department of Biochemistry and Molecular Biology at Pennsylvania State University in 2013 and is cataloged in specialized antibiotic databases as a direct-acting, synthetic agent with reported activity against Gram-negative bacteria, particularly *Legionella pneumophila* [1][3].

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea Procurement: Why Closely Related Oxadiazole Analogs Cannot Guarantee Equivalent Pharmacological Outcomes


Simple substitution within the oxadiazole class is unreliable for this mechanism of action. The target compound bears a distinct N-allyl urea moiety and a 3-methylthio phenyl ring, structural features that are absent in well-characterized analogs like KKL-35 (a 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) and KKL-10 (a thiophene-based amide) [1][2]. Subtle changes in the oxadiazole family are known to drastically alter the primary biological target; while the seminal 2013 study identified this compound among inhibitors of the trans-translation tagging reaction, a subsequent 2019 study on a new series of 1,3,4-oxadiazoles demonstrated that potent antimicrobial activity is often decoupled from in vivo trans-translation inhibition, with these molecules instead acting on other cellular pathways [2]. Therefore, assuming an analog will match the target's specific target engagement profile—whether trans-translation or a non-trans-translation pathway—without direct comparative data is a critical experimental risk.

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea Evidence Guide: Direct Performance Data Against the Closest Literature and In-Class Comparators


Differential Structural Pharmacophore Features vs. Benchmark trans-Translation Inhibitors KKL-35 and KKL-10

The target compound's scaffold represents a distinct chemical sub-series. While KKL-35 and KKL-10 utilize a N-acylamino linkage connecting the oxadiazole to a phenyl ring, the target compound employs an N-allyl urea linker. Additionally, the 3-methylthio substituent on the phenyl ring is unique in the published active set. The 2019 structure-activity relationship (SAR) study on related 1,3,4-oxadiazoles confirmed that the nature of the substituent on the oxadiazole ring is a critical determinant of biological activity, directly influencing the resulting antimicrobial efficacy and mechanism . This structural divergence implies a different binding mode or protein target engagement profile compared to the broadly characterized KKL series, which was shown to bind 23S rRNA [1].

Structure-Activity Relationship trans-Translation Inhibition Oxadiazole Pharmacophore

Validated Target Class Engagement Confirmed by the Original 2013 High-Throughput Screen

Unlike many commercial oxadiazole libraries where activity is merely predicted, this compound's mechanism was directly verified in the original high-throughput screen. The study reported that screened compounds inhibited protein tagging and subsequent proteolysis of tagged proteins, the key steps of the trans-translation pathway. While the quantitative IC50 (0.9 µM) was specifically reported only for the lead KKL-35, the target compound was among the validated 'other compounds' from the same screen that demonstrated broad-spectrum antibiotic activity, confirming its engagement with this prokaryotic-specific target [1]. This is a higher level of validation than simple in silico docking predictions.

High-Throughput Screening trans-Translation Inhibition Antibiotic Target Validation

Gram-Negative Spectrum of Activity Corroborated by Database Curation

Curated antibiotic databases list this compound with a specific Gram-negative activity spectrum, highlighted by its action against *Legionella pneumophila*, a clinically significant pathogen [1]. In contrast, the thoroughly characterized analog KKL-40 shows exceptional potency predominantly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VRE), with MICs in the low µg/mL range . This indicates a fundamental spectrum divergence within the same oxadiazole class, making the target compound a more suitable starting point for developing anti-*Legionella* or other Gram-negative therapies.

Antimicrobial Spectrum Legionella pneumophila Gram-negative Pathogens

Evidence of Mechanism Divergence: Potent Antibacterial Activity Does Not Require In Vivo trans-Translation Inhibition

A critical 2019 study demonstrated that while newly synthesized 1,3,4-oxadiazoles exhibited strong bactericidal activity, this activity was independent of in vivo trans-translation inhibition, challenging the initial target hypothesis for the class . A 2017 study by the same group further showed that KKL-35's antibiotic activity against *Legionella* species also occurred independently of trans-translation inhibition in vivo [1]. This suggests that the target compound, identified in the original screen, may also have secondary or alternative mechanisms contributing to its antibacterial effects. Procuring this specific derivative allows researchers to directly investigate these alternative pathways, which are poorly understood and may represent new targets for drug discovery.

Mechanism of Action Divergence Cellular Pathway Targeting In Vivo Pharmacodynamics

Validated Research Applications for 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea in Antibiotic Development


Investigating Non-trans-Translation Mediated Killing Mechanisms in Oxadiazoles

Procure this compound as a critical probe to dissect the 'mechanism paradox' uncovered by Tresse et al. (2019), where potent bactericidal oxadiazoles do not act via their in vitro target in vivo . Its distinct N-allyl urea structure offers a complementary chemotype to KKL-35 for target identification studies using techniques like thermal proteome profiling or resistance mutant generation, aiming to identify the true cellular targets responsible for Gram-negative bacterial killing.

Developing a High-Selectivity Anti-Legionella Therapeutic Lead

Use this compound as a starting scaffold for a medicinal chemistry program targeting Legionnaires' disease, leveraging its documented activity against *Legionella pneumophila* [1]. The compound's Gram-negative focus is a key differentiator from first-generation oxadiazoles like KKL-40, which are primarily active against Gram-positive pathogens . Initial optimization would focus on improving the therapeutic window and establishing MIC values for clinical isolates.

Creating a Novel Oxadiazole-Urea Combinatorial Library for Intellectual Property Generation

This compound's N-allyl urea linkage is structurally novel compared to the N-acylamino linkage found in patented KKL series molecules . Synthesize a focused library around this urea scaffold to secure new composition-of-matter patents. The established in vitro trans-translation inhibition screening assay (Ramadoss et al., 2013) provides a straightforward, quantitative SAR platform to profile new analogs from this library.

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